molecular formula C17H24N2O4 B4948603 N'-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide

N'-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide

Cat. No.: B4948603
M. Wt: 320.4 g/mol
InChI Key: UFJLKZAUOMEQMC-UHFFFAOYSA-N
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Description

N’-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, an oxolane ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(4-tert-butylphenoxy)acetic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with oxolane-2-carbohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide
  • 2,4-Di-tert-butylphenol
  • 2-(4-tert-butylphenoxy)acetic acid

Uniqueness

N’-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)12-6-8-13(9-7-12)23-11-15(20)18-19-16(21)14-5-4-10-22-14/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJLKZAUOMEQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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